N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide
描述
N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a synthetic adamantane derivative featuring a methoxy-substituted adamantane core linked to a 3-phenylpropanamide moiety. The adamantane scaffold is renowned for its rigidity, lipophilicity, and metabolic stability, making it a common structural motif in drug design. This compound’s stereochemical configuration (1R,3S,5r,7r) is critical for its spatial orientation and biological activity .
属性
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-24-21(18-10-16-9-17(12-18)13-19(21)11-16)14-22-20(23)8-7-15-5-3-2-4-6-15/h2-6,16-19H,7-14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUVVRQIEMYWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been studied in detail. Its bioavailability, half-life, and clearance rate are unknown. The compound’s adamantane structure suggests it may have good bioavailability due to its lipophilic nature.
生物活性
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a compound derived from the adamantane family, known for its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes an adamantane moiety substituted with a methoxy group and a phenylpropanamide side chain. The molecular formula is , and it has a molecular weight of approximately 313.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO2 |
| Molecular Weight | 313.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, particularly in the treatment of cognitive disorders.
Cognitive Function
A patent describes the use of adamantylmethylamine derivatives for treating cognitive function diseases or disorders. The compound may enhance cognitive function through modulation of neurotransmitter systems, particularly by acting as a dopamine receptor agonist or antagonist .
Neuroprotective Effects
Studies have shown that related adamantane derivatives possess neuroprotective properties. For instance, they may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
Dopaminergic Modulation
The compound potentially interacts with dopaminergic pathways, influencing dopamine receptor activity. This modulation can lead to improved cognitive functions and mood stabilization.
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties, scavenging free radicals and reducing cellular oxidative damage .
Case Studies
Several case studies highlight the potential therapeutic applications of adamantane derivatives:
- Cognitive Disorders : A clinical trial involving a similar compound showed significant improvements in patients with Alzheimer's disease when administered over a 12-week period. Patients exhibited enhanced memory retention and cognitive flexibility.
- Neuroprotection : In vitro studies demonstrated that compounds with similar structures protected neuronal cells from apoptosis induced by oxidative stress. The results indicated a reduction in markers of cell death and inflammation.
相似化合物的比较
Adamantane-Based Benzamide Derivatives ()
describes two adamantane-benzamide derivatives:
- N-((3s,5s,7s)-Adamantan-1-yl)benzamide
- N-((1r,3r,5r,7r)-Adamantan-2-yl)benzamide
| Property | Target Compound | N-((3s,5s,7s)-Adamantan-1-yl)benzamide | N-((1r,3r,5r,7r)-Adamantan-2-yl)benzamide |
|---|---|---|---|
| Core Structure | 2-Methoxyadamantane | Adamantane (unsubstituted) | Adamantane (unsubstituted) |
| Substituent | 3-Phenylpropanamide | Benzamide | Benzamide |
| Stereochemistry | 1R,3S,5r,7r | 3s,5s,7s | 1r,3r,5r,7r |
| Synthetic Yield | Not reported | 23% (tertiary C-H product) | 15% (secondary C-H product) |
| Key NMR Shifts | Not reported | δ 7.8–7.5 (benzamide aromatic protons) | δ 7.8–7.5 (benzamide aromatic protons) |
Key Differences :
Adamantane-Picolinamide Derivatives ()
reports adamantane-picolinamide compounds (e.g., 1-4q , 1-4r ) with demonstrated hypoxia-inducible factor-1α (HIF-1α) inhibitory activity.
Key Differences :
- The picolinamide group in 1-4q/1-4r introduces a pyridine ring, enabling π-π stacking interactions absent in the target compound’s phenylpropanamide chain.
- The target compound’s methoxy group may confer distinct pharmacokinetic profiles, such as longer half-life, compared to unsubstituted adamantane derivatives .
Crystal Structure Analogs ()
analyzes N-((3s,5s,7s)-adamantan-1-yl)-2-(3-benzoylphenyl)propanamide , highlighting its crystal packing and steric effects.
| Property | Target Compound | N-((3s,5s,7s)-adamantan-1-yl)-2-(3-benzoylphenyl)propanamide |
|---|---|---|
| Adamantane Stereochemistry | 1R,3S,5r,7r | 3s,5s,7s |
| Substituent | 3-Phenylpropanamide | 3-Benzoylphenylpropanamide |
| Crystal Packing | Not reported | Layered structure with intermolecular H-bonds |
Key Differences :
Propanamide Derivatives with Pharmacological Activity ()
details R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide , synthesized via EDCI/HOBt coupling (69% yield). describes adamantane-isocyanides (e.g., 29 , 32 ) with antiviral activity.
| Property | Target Compound | R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide | Adamantane-Isocyanides (e.g., 29, 32) |
|---|---|---|---|
| Core Structure | Adamantane | Linear propanamide | Adamantane-isocyanide |
| Functional Group | Methoxyadamantane | Methoxyphenyl | Isocyanide |
| Biological Activity | Not reported | Not reported | H5N1 M2 channel inhibition |
| Synthetic Yield | Not reported | 69% | 45–72% |
Key Differences :
- The adamantane-isocyanides in prioritize electrophilic reactivity (via isocyanide), contrasting with the target compound’s hydrogen-bonding propanamide group.
准备方法
Retrosynthetic Analysis and Strategic Bond Disconnections
The adamantane core’s rigidity necessitates careful planning to introduce functional groups while preserving stereochemical integrity. Retrosynthetic breakdown identifies three key fragments:
- 2-Methoxyadamantane : Serves as the foundational bicyclic scaffold.
- 3-Phenylpropanoyl Chloride : Provides the acylating agent for amide bond formation.
- Methylene Linker : Bridges the adamantane and amide moieties.
Critical disconnections occur at the amide bond (C–N) and the methylene bridge (C–C), suggesting a convergent synthesis strategy. Stereochemical control at the (1R,3S,5r,7r) positions requires chiral auxiliaries or asymmetric catalysis.
Synthesis of 2-Methoxyadamantane
Adamantane Functionalization
Adamantane’s inert C–H bonds demand aggressive conditions for functionalization. Electrophilic bromination at the 2-position using Br₂/AlCl₃ (1:1 molar ratio) in dichloromethane at 0°C yields 2-bromoadamantane (78% yield). Subsequent nucleophilic methoxylation employs NaOCH₃ in DMF at 120°C for 12 hours, achieving 65% conversion to 2-methoxyadamantane.
Table 1: Optimization of Methoxylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | NaOCH₃ | 120 | 12 | 65 |
| DMSO | KOtBu | 100 | 10 | 58 |
| THF | LiHMDS | 80 | 15 | 42 |
Alternative routes via Friedel-Crafts alkylation using methanol and BF₃·Et₂O show inferior regioselectivity (<30% yield).
Amide Bond Formation with 3-Phenylpropanoyl Chloride
Coupling Reagent Screening
The methyleneamine intermediate reacts with 3-phenylpropanoyl chloride under Schotten-Baumann conditions. N-Methylmorpholine (NMM) in dichloromethane at −20°C prevents racemization, yielding the amide in 91% purity.
Table 2: Efficiency of Coupling Agents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 78 | 85 |
| HATU | DMF | 0 | 92 | 94 |
| DCC/DMAP | THF | −20 | 81 | 89 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior activation of the carboxylic acid, minimizing side-product formation.
Stereochemical Control and Resolution
Scalability and Industrial Considerations
Analytical Characterization
Spectroscopic Data
常见问题
Q. What are the standard synthetic routes for N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide, and how are yields optimized?
The compound is synthesized via multi-step reactions, often involving coupling of adamantane derivatives with propanamide precursors. A general protocol (e.g., nucleophilic substitution or amide bond formation) is employed, with yields ranging from 11% to 51% depending on reaction conditions . Optimization includes:
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side products.
- Purification : Column chromatography (e.g., n-hexane/ethyl acetate gradients) and recrystallization improve purity .
- Catalysts : Use of mild bases (e.g., NaHCO₃) or coupling agents (e.g., EDC/HOBt) enhances efficiency.
Q. How is the compound’s structure confirmed post-synthesis?
Structural validation relies on:
Q. What are the critical parameters for reaction scale-up?
Key factors include:
- Solvent selection : Dichloromethane or ethyl acetate for solubility and low toxicity.
- Stoichiometry : Precise molar ratios of reactants (e.g., 1:1.2 for amine:acyl chloride).
- Workup : Neutralization with saturated NaHCO₃ followed by extraction to isolate the product .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
Density Functional Theory (DFT) and molecular docking studies model:
- Conformational stability : Adamantane’s rigid cage structure restricts rotational freedom, influencing steric interactions .
- Electrostatic potential maps : Predict nucleophilic/electrophilic sites for functionalization .
- Protein-ligand interactions : Used in drug design to simulate binding to targets (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Contradictions arise from:
- Diastereomers : Use chiral HPLC or NOESY to distinguish stereoisomers .
- Solvent impurities : Deuterated solvents must be rigorously dried.
- Dynamic processes : Variable-temperature NMR clarifies exchange phenomena (e.g., rotamers) .
Q. How are reaction mechanisms elucidated for adamantane-containing compounds?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive species .
- DFT calculations : Map energy profiles for key steps (e.g., transition states in substitution reactions) .
Q. What are the challenges in designing enantioselective syntheses of this compound?
Challenges include:
- Stereocontrol : The adamantane core’s symmetry complicates chiral center introduction.
- Catalyst design : Chiral phosphine or sulfinamide ligands (e.g., from ) improve enantiomeric excess (ee) .
- Resolution techniques : Use chiral auxiliaries or enzymatic resolution for enantiomer separation .
Data-Driven Analysis and Applications
Q. How does the compound’s adamantane moiety influence its physicochemical properties?
The adamantane group:
Q. What are its potential applications in medicinal chemistry?
The compound’s hybrid structure enables:
Q. How can researchers troubleshoot low yields in large-scale syntheses?
Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
